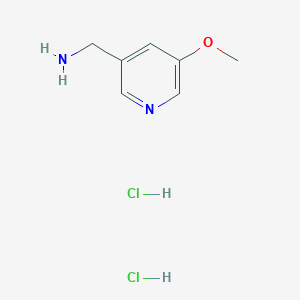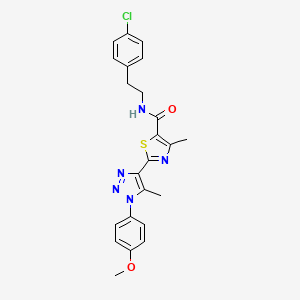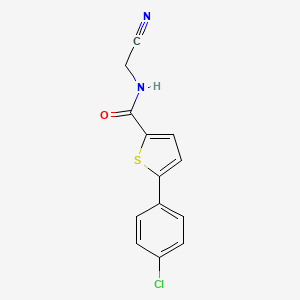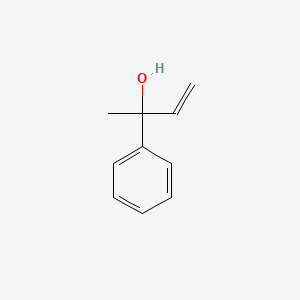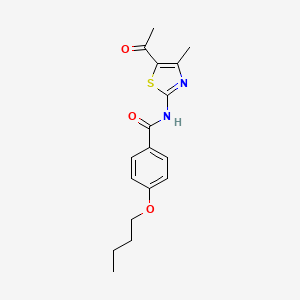
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide” derivatives are drug-like molecules with a well-developed structure-activity relationship . They have been synthesized and tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Synthesis Analysis
The synthesis of these derivatives has been reported in the literature . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .
Molecular Structure Analysis
The molecular structure of these derivatives has been analyzed using various techniques such as NMR and FTIR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives have been described in the literature . The products were obtained in good to excellent yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives have been analyzed using various techniques such as NMR and FTIR .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide and its derivatives have been studied for their potential antimicrobial properties. Research indicates that compounds structurally similar to this chemical show promise in combating bacterial and fungal infections. For instance, derivatives like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and tested for their inhibitory effects against Gram-positive and Gram-negative bacteria as well as various strains of fungi (Desai, Rajpara, & Joshi, 2013). Another study explored fluorobenzamides containing thiazole and thiazolidine, synthesized via microwave methods, and found certain compounds, specifically 6g and 6j, to be effective at MIC 12.5 µg/mL against bacterial strains and compound 6e effective at MIC 25 µg/mL against fungal strains (Desai, Rajpara, & Joshi, 2013).
Hypoglycemic and Hypolipidemic Activity
Some compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide have been investigated for their potential hypoglycemic and hypolipidemic effects. A study on novel thiazolidinedione ring-containing molecules indicated significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats after 14 days of treatment, suggesting potential applications in managing conditions like type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Metal Ion Detection and Discrimination
Research into N-(methylthiazol-2-yl)nitrobenzamide positional isomers has revealed their potential applications in detecting and discriminating metal ions. These compounds have shown selective fluorescence emissions changes upon interaction with specific metal ions like Cu2+, Fe2+, or Fe3+, making them potentially useful in analytical chemistry applications for metal ion detection and distinction (Phukan, Goswami, & Baruah, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-5-10-22-14-8-6-13(7-9-14)16(21)19-17-18-11(2)15(23-17)12(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVVBRIVURBVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)
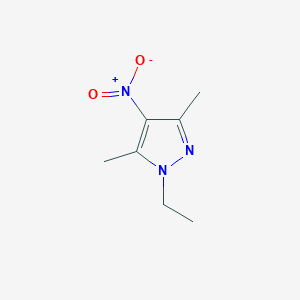
![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)
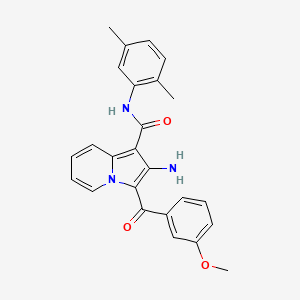
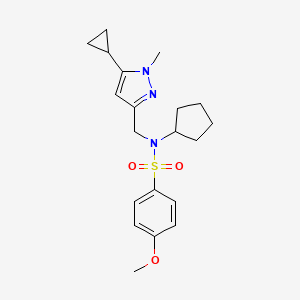
![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)


![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
